molecular formula C19H15N9O2 B2843207 N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034349-18-1

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2843207
CAS No.: 2034349-18-1
M. Wt: 401.39
InChI Key: JZDORVPEPPQWEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a triazolo-pyridine core fused with a 3-methyl-1,2,4-oxadiazole moiety and a phenyl-1,2,3-triazole carboxamide side chain.

Properties

IUPAC Name

N-[[8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N9O2/c1-12-22-19(30-26-12)14-8-5-9-27-16(23-24-17(14)27)11-20-18(29)15-10-21-28(25-15)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,20,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDORVPEPPQWEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CN3C2=NN=C3CNC(=O)C4=NN(N=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N9O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₄H₁₄N₆O₂
  • Molecular Weight : 298.30 g/mol
  • CAS Number : 2034599-65-8

The biological activity of this compound is largely attributed to its structural components which include oxadiazole and triazole moieties. These groups are known for their roles in various biological interactions, particularly in the inhibition of enzymes and modulation of receptor activities.

Antimicrobial Activity

Research has indicated that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing oxadiazole and triazole rings have shown effectiveness against various bacterial strains and fungi. The specific activity of this compound against Mycobacterium tuberculosis is particularly noteworthy.

Cytotoxicity Studies

Preliminary cytotoxicity assessments on human cell lines such as HEK293 have shown that the compound exhibits low toxicity. This suggests a favorable safety profile for potential therapeutic applications. The IC50 values for related compounds were found to range from 1.35 to 2.18 μM against Mycobacterium tuberculosis .

Study on Anti-Tubercular Activity

A study focused on a series of novel substituted compounds similar to N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2H-triazole derivatives demonstrated significant anti-tubercular activity with IC50 values indicating potent efficacy against Mycobacterium tuberculosis .

CompoundIC50 (μM)IC90 (μM)
6a1.353.73
6e2.1840.32

This table summarizes the inhibitory concentrations observed in the study.

Structure Activity Relationship (SAR)

The SAR analysis indicates that modifications in the molecular structure can significantly influence biological activity. For example:

  • Substituting different groups at the triazole position enhances antimicrobial potency.

Scientific Research Applications

Anticancer Activity

The compound's oxadiazole and triazole components have been extensively studied for their anticancer properties. Research indicates that derivatives of oxadiazoles exhibit cytotoxic effects against various cancer cell lines. For instance, compounds containing similar scaffolds have shown promising results in inhibiting key enzymes involved in cancer progression such as phosphoinositide 3-kinase γ (PI3Kγ), which is a target for inflammatory and autoimmune disorders including rheumatoid arthritis .

Enzyme Inhibition

The compound is hypothesized to interact with specific enzymes, potentially modulating their activity. The oxadiazole moiety is known for its ability to inhibit human carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis. Such interactions make this compound a candidate for further investigation as a therapeutic agent in enzyme-related diseases .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The presence of the triazole and oxadiazole rings contributes to its biological activity. Studies focusing on modifications of these rings have led to the identification of more potent derivatives with enhanced efficacy against cancer cell lines .

Agrochemical Applications

Beyond medicinal uses, compounds similar to N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide have shown potential as agrochemicals. Their ability to inhibit specific biological pathways can be harnessed for developing new pesticides or herbicides that target plant pathogens or pests effectively while minimizing environmental impact.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves cyclization reactions that form the oxadiazole and triazole rings. The mechanism of action is believed to involve the interaction with molecular targets such as enzymes and receptors that play critical roles in disease pathways .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds structurally related to this compound:

StudyFindings
Zhang et al., 2023Identified potent inhibitors against cancer cell lines using similar oxadiazole scaffolds with IC50 values significantly lower than standard treatments .
Arafa et al., 2020Demonstrated promising cytotoxic activity of oxadiazole derivatives against multiple cancer types through MTT assays .
ChemDiv ScreeningHighlighted the potential of this compound as a screening candidate for drug discovery programs targeting inflammatory diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against related triazole-containing heterocycles. Below is a comparative analysis based on synthesis, structural features, and inferred bioactivity:

Functional Group Impact

  • Oxadiazole vs. Thiadiazepine: The oxadiazole in the target compound may confer greater metabolic stability compared to Compound II’s sulfur-containing thiadiazepine, which could be prone to oxidative degradation .

Research Findings and Implications

Therapeutic Relevance of Triazole Derivatives

1,2,4-Triazole derivatives, including the target compound and Compound II, are emphasized for their broad-spectrum bioactivity. Evidence highlights their role in modulating enzyme targets (e.g., kinases, cytochrome P450) and disrupting microbial pathways . The target compound’s oxadiazole-triazole-pyridine architecture may synergize these effects, though specific mechanistic studies are lacking in the provided evidence.

Preparation Methods

Initial Intermediate Synthesis

The triazolopyridine-oxadiazole hybrid is synthesized from 2-chloropyridine-5-carboxylic acid. Reaction with methyl-substituted amidoximes (e.g., acetamidoxime) under reflux in ethanol forms 2-chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine. This intermediate is critical for subsequent cyclization.

Hydrazinolysis and Cyclization

Hydrazinolysis of the chloropyridine derivative with excess hydrazine hydrate (80°C, 6 hr) yields the hydrazine intermediate. Cyclization is achieved via refluxing in acetic acid, forming thetriazolo[4,3-a]pyridine core with the oxadiazole moiety at position 8. The reaction typically proceeds in 70–85% yield, confirmed by $$ ^1H $$ NMR spectroscopy.

Synthesis of 2-Phenyl-2H-1,2,3-Triazole-4-Carboxamide

Click Chemistry for Triazole Formation

The 1,2,3-triazole ring is constructed via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Phenyl azide (prepared from aniline via diazotization) reacts with N-(prop-2-yn-1-yl)-2-phenylacetamide in a $$ t $$-BuOH/H$$ _2$$O (1:1) solvent system. Catalysis by CuSO$$ _4 $$/sodium ascorbate at room temperature affords 2-phenyl-2H-1,2,3-triazole-4-carboxamide in 52–98% yield.

Amide Bond Formation via Green Chemistry

An alternative route employs oxidative amidation under eco-friendly conditions. PEG-400 serves as a recyclable solvent with CCl$$ _3$$CN/H$$ _2$$O$$ _2$$ as the oxidant. Reaction of 2-phenyl-1,2,3-triazole-4-carbaldehyde with ammonium hydroxide at 60°C for 8 hr yields the carboxamide derivative in 66% yield, avoiding traditional coupling reagents.

Conjugation of the Two Heterocyclic Moieties

Bromomethylation and Nucleophilic Substitution

The triazolopyridine core is functionalized at position 3 via bromomethylation using paraformaldehyde and HBr in acetic acid. The resultant 3-bromomethyl intermediate reacts with the triazole carboxamide’s primary amine in DMF at 50°C for 12 hr, achieving conjugation in 65–72% yield.

Reductive Amination

An alternative employs reductive amination: the triazolopyridine aldehyde (generated via oxidation of the hydroxymethyl derivative) reacts with the triazole carboxamide amine under NaBH$$ _4$$/MeOH conditions. This method offers milder conditions (room temperature, 4 hr) but lower yields (58–63%).

Comparative Analysis of Synthetic Methods

Step Method Conditions Yield (%) Key Advantages
Oxadiazole Formation Amidoxime Condensation Ethanol, reflux, 8 hr 78–85 High regioselectivity
Triazole Synthesis CuAAC $$ t $$-BuOH/H$$ _2$$O, CuSO$$ _4$$ 52–98 Rapid, high atom economy
Amidation PEG-400/CCl$$ _3$$CN/H$$ _2$$O$$ _2$$ 60°C, 8 hr 66 Solvent recyclability, no toxic reagents
Conjugation Bromomethylation DMF, 50°C, 12 hr 65–72 Reliable for sterically hindered systems

Challenges and Optimizations

  • Oxadiazole Stability : The 3-methyl-1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Neutral pH during cyclization is critical.
  • Click Chemistry Limitations : Electron-deficient aryl azides require elevated temperatures (60°C), reducing yield.
  • Green Method Scalability : PEG-400’s high viscosity complicates large-scale reactions, necessitating solvent dilution.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how do reaction conditions influence yield?

The compound's synthesis likely involves multi-step heterocyclic reactions. Key steps may include:

  • Cyclization of precursors (e.g., hydrazine derivatives with carbon disulfide under basic conditions) to form the triazole and oxadiazole rings .
  • Coupling reactions to attach aromatic/heterocyclic substituents, such as using trifluoroethyl acetate in dioxane for fluoroacylation .
  • Solvent choice (e.g., THF or DMF) and catalysts (e.g., K₂CO₃) are critical for optimizing yield .
  • Example: Refluxing intermediates in ethanol with benzyltributylammonium bromide improves cyclization efficiency .

Q. Which characterization techniques are essential for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : Assigns proton environments (e.g., distinguishing triazole protons from aromatic moieties) .
  • Infrared Spectroscopy (IR) : Identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹) .
  • X-ray crystallography : Resolves 3D conformation using SHELX software for refinement .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s preliminary biological activity?

  • In vitro assays : Screen for antimicrobial activity using broth microdilution (e.g., MIC determination against S. aureus or C. albicans) .
  • Antioxidant assays : DPPH radical scavenging to evaluate electron-donating capacity .
  • Docking studies : Predict binding affinity to target proteins (e.g., fungal CYP51 for antifungal activity) .

Advanced Research Questions

Q. How can conflicting data on biological activity be resolved?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed inoculum size in antimicrobial tests) .
  • Structural analogs : Compare activity across derivatives to identify SAR trends (e.g., substituents on the phenyl ring affecting potency) .
  • Mechanistic studies : Use fluorescence quenching or SPR to confirm target engagement .

Q. What strategies optimize reaction conditions for scale-up synthesis?

  • Design of Experiments (DoE) : Apply statistical models to screen variables (e.g., temperature, solvent ratio) .
  • Flow chemistry : Continuous processes improve reproducibility for steps like diazomethane synthesis .
  • Catalyst screening : Test alternatives (e.g., CuI vs. CuSO₄ for click chemistry) to reduce side reactions .

Q. How does the compound’s electronic structure influence its reactivity?

  • Computational modeling : DFT calculations predict charge distribution and nucleophilic/electrophilic sites.
  • X-ray data : Bond lengths (e.g., triazole N-N bonds ~1.31 Å) reveal conjugation effects .
  • Example: Electron-withdrawing groups (e.g., trifluoromethyl) on the oxadiazole ring enhance stability .

Methodological Considerations

Q. What are best practices for resolving crystallographic ambiguities?

  • Use SHELXL for refinement, especially for high-resolution data or twinned crystals .
  • Validate hydrogen bonding networks against geometric parameters (e.g., D-H···A angles) .

Q. How to address low yields in coupling reactions?

  • Protection/deprotection : Shield reactive sites (e.g., -NH₂ groups) during multi-step synthesis .
  • Microwave-assisted synthesis : Reduces reaction time for steps like triazole formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.